molecular formula C15H20O2 B1672209 Isoalantolactone CAS No. 470-17-7

Isoalantolactone

Katalognummer: B1672209
CAS-Nummer: 470-17-7
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: CVUANYCQTOGILD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Isohelenin kann durch Extraktion von Inula helenium-Wurzeln und anschließender chromatographischer Trennung synthetisiert werden . Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Methanol als Lösungsmittel, und die Verbindung wird dann mittels Hochleistungsflüssigkeitschromatographie gereinigt .

Industrielle Produktionsverfahren: Die industrielle Produktion von Isohelenin umfasst die großtechnische Extraktion aus Inula helenium-Wurzeln. Die Wurzeln werden getrocknet, gemahlen und einer Lösemittelextraktion mit Methanol oder Ethanol unterzogen. Der Extrakt wird dann konzentriert und mit chromatographischen Verfahren gereinigt, um Isohelenin in reiner Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Isohelenin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden:

4. Wissenschaftliche Forschungsanwendungen

Isohelenin hat eine breite Palette wissenschaftlicher Forschungsanwendungen:

5. Wirkmechanismus

Isohelenin übt seine Wirkungen aus, indem es die Aktivierung des nukleären Faktor Kappa B hemmt, eines Transkriptionsfaktors, der an der Regulation von Entzündungsreaktionen beteiligt ist . Es verhindert den Abbau von Inhibitor Kappa B Alpha und hemmt so die Translokation des nukleären Faktor Kappa B in den Kern und die anschließende Genexpression . Dieser Mechanismus ist entscheidend für die Reduzierung der Produktion von proinflammatorischen Zytokinen und Mediatoren .

Ähnliche Verbindungen:

Einzigartigkeit von Isohelenin: Isohelenin ist einzigartig aufgrund seiner hochspezifischen Hemmung der Aktivierung des nukleären Faktor Kappa B, ohne andere Kinasen wie Fyn und Src zu beeinflussen . Diese Spezifität macht es zu einer wertvollen Verbindung bei der Untersuchung und Behandlung von entzündlichen Erkrankungen .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Isoalantolactone exhibits potent anticancer activity across various cancer types, including colorectal, pancreatic, breast, and melanoma cancers. Its mechanisms of action primarily involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species.

Colorectal Cancer

Recent studies have demonstrated that this compound inhibits the proliferation of colorectal cancer cells by inducing G0/G1 phase cell cycle arrest and apoptosis. In vitro experiments using human colorectal cancer cell lines (HCT116 and SW620) showed a significant reduction in cell viability in a dose- and time-dependent manner. The compound also enhanced the cytotoxic effects of doxorubicin, a common chemotherapeutic agent, by increasing reactive oxygen species production and activating the JNK signaling pathway .

Pancreatic Cancer

This compound has been shown to induce apoptosis in pancreatic cancer cells through mechanisms involving increased reactive oxygen species generation and mitochondrial dysfunction. In a study on PANC-1 cells, this compound treatment resulted in reduced mitochondrial membrane potential and cytochrome c release, leading to cell death . Additionally, it was found to enhance the effects of other chemotherapeutic agents like cisplatin by suppressing glycolysis in resistant cancer cells .

Breast Cancer

In breast cancer research, this compound inhibited the migration and invasion of MDA-MB-231 cells by suppressing key signaling pathways such as p38 MAPK/NF-κB. This suggests its potential role in preventing metastasis in breast cancer patients .

Melanoma

This compound also demonstrates anti-melanoma effects by inducing autophagy and inhibiting critical survival pathways in melanoma cells. This dual action enhances its therapeutic potential against this aggressive cancer type .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has been reported to possess antifungal, antibacterial, and antihelminthic activities. Its efficacy against specific strains highlights its potential as a natural alternative for treating infections caused by resistant microorganisms .

Neuroprotective Effects

The neuroprotective properties of this compound have been explored in various studies. It has shown potential in mitigating neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The compound's ability to inhibit NF-κB signaling contributes to its anti-inflammatory effects, making it a candidate for further research in neuroprotection .

Summary of Findings

The following table summarizes key findings related to the applications of this compound across different studies:

ApplicationMechanism of ActionCancer Types/PathogensReferences
AnticancerInduces apoptosis; cell cycle arrest; ROS productionColorectal, pancreatic, breast, melanoma
AntimicrobialInhibits growth of bacteria and fungiVarious pathogens
NeuroprotectionReduces inflammation; protects neuronal cellsNeurodegenerative conditions

Biologische Aktivität

Isoalantolactone (IATL), a sesquiterpene lactone derived from the plant Inula helenium, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article reviews the current understanding of IATL's biological effects, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is one of the bioactive compounds isolated from Inula helenium and Inula racemosa. It exhibits a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Recent studies have highlighted its potential as a therapeutic agent in various cancers, including colorectal and testicular cancer.

1. Induction of Apoptosis and Cell Cycle Arrest

IATL has been shown to induce apoptosis in cancer cells through several pathways:

  • Colorectal Cancer : In studies involving HCT116 and SW620 cell lines, IATL was found to significantly reduce cell viability in a dose-dependent manner. It induced G0/G1-phase cell cycle arrest and apoptosis by inhibiting the AKT/mTOR signaling pathway. The compound also upregulated cleaved-PARP and LC3B-II levels, indicating activation of autophagy alongside apoptosis .
  • Testicular Cancer : IATL demonstrated a similar ability to induce cell cycle arrest at the sub-G1 phase and apoptosis in testicular cancer cells. Flow cytometry analysis revealed dose-dependent reductions in cell viability and alterations in apoptosis-related protein expressions, such as HIF-1α and TNF R1 .

2. Enhancement of Chemotherapeutic Efficacy

IATL has been investigated for its role in enhancing the efficacy of established chemotherapeutic agents:

  • Cisplatin Resistance : In ovarian cancer models, IATL was shown to inhibit glycolysis and resensitize cisplatin-resistant cells. It increased apoptotic markers and modulated survival signaling pathways, suggesting that IATL can effectively enhance the antitumor activity of cisplatin .
  • Doxorubicin Combination Therapy : IATL was found to augment the cytotoxic effects of doxorubicin in colon cancer cells by increasing reactive oxygen species (ROS) production, leading to DNA damage and activation of the JNK signaling pathway .

Anticancer Activity Summary

The following table summarizes key findings regarding the anticancer activities of this compound across various studies:

Cancer Type Mechanism of Action Key Findings
Colorectal CancerInduces apoptosis, inhibits AKT/mTOR pathwayReduced cell viability; increased autophagy markers
Testicular CancerInduces cell cycle arrest; modulates apoptosis pathwaysDose-dependent reduction in viability; altered protein expressions
Ovarian CancerResensitizes cells to cisplatin; enhances apoptosisIncreased apoptotic markers; modulation of survival pathways
Colon CancerEnhances doxorubicin efficacy; increases ROS productionAugmented cytotoxicity; DNA damage activation

Case Studies

Recent research has provided insights into specific applications of this compound:

  • A study published in Aging-US explored IATL's effects on testicular cancer, demonstrating significant reductions in cell viability and alterations in apoptotic pathways through comprehensive analyses including MTT assays and next-generation sequencing (NGS) .
  • Another investigation focused on its role as a glycolysis inhibitor in ovarian cancer cells, where it was shown to enhance cisplatin-induced apoptosis by regulating key signaling pathways involved in cell survival .

Safety Profile

Despite its potent biological activities, this compound has been reported to exhibit low toxicity levels. In animal studies conducted with CD1 mice, IATL did not induce acute or chronic toxicity at doses up to 100 mg/kg body weight, suggesting its potential as a safe chemotherapeutic candidate .

Eigenschaften

IUPAC Name

8a-methyl-3,5-dimethylidene-3a,4,4a,6,7,8,9,9a-octahydrobenzo[f][1]benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h11-13H,1-2,4-8H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUANYCQTOGILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC3C(C2)OC(=O)C3=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874697
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

470-17-7
Record name NAPHTHO[2,3-B]FURAN-2(3H)-ONE, DECAHYDRO-8A-METH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50874697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

115 °C
Record name Isoalantolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035934
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoalantolactone
Reactant of Route 2
Isoalantolactone
Reactant of Route 3
Isoalantolactone
Reactant of Route 4
Reactant of Route 4
Isoalantolactone
Reactant of Route 5
Isoalantolactone
Reactant of Route 6
Isoalantolactone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.